molecular formula C12H11NO2S B176896 Ethyl 2-phenylthiazole-5-carboxylate CAS No. 172678-67-0

Ethyl 2-phenylthiazole-5-carboxylate

Cat. No. B176896
M. Wt: 233.29 g/mol
InChI Key: ROKNTXACUCMRQU-UHFFFAOYSA-N
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Description

Ethyl 2-phenylthiazole-5-carboxylate is a compound with the CAS Number: 172678-67-0 and a molecular weight of 233.29 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-phenylthiazole-5-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-phenylthiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 233.29 . The compound’s InChI code is 1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-phenylthiazole-5-carboxylate and its derivatives have been studied for their antimicrobial properties. For instance, Desai, Bhatt, and Joshi (2019) investigated ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives for their activities against various bacterial and fungal strains. These derivatives demonstrated significant antimicrobial activities, suggesting potential applications in combating infectious diseases (Desai, Bhatt, & Joshi, 2019).

Alzheimer's Disease Treatment

Ethyl 2-phenylthiazole derivatives have shown promise in treating Alzheimer's disease. Shi et al. (2017) synthesized novel derivatives and evaluated their cholinesterase-inhibition activities. One derivative, in particular, demonstrated excellent acetylcholinesterase-inhibition and butyrylcholinesterase-inhibition capabilities, highlighting the potential of these compounds in Alzheimer's disease therapy (Shi et al., 2017).

Photophysical Properties

The photophysical properties of ethyl 2-phenylthiazole-5-carboxylate derivatives have been explored in research. Amati et al. (2010) studied the photochemical reactions and photophysical properties of various derivatives, finding that they act as singlet-oxygen sensitizers. This property could have implications in photochemistry and materials science (Amati et al., 2010).

Green Chemistry Synthesis

Research by Meng et al. (2014) focused on developing efficient, environmentally friendly synthesis methods for ethyl 2-substituted-4-methylthiazole-5-carboxylates. Their one-pot procedure highlights the role of these compounds in green chemistry and sustainable practices (Meng et al., 2014).

Biothiol Detection in Living Cells

Ethyl 2-phenylthiazole-5-carboxylate derivatives have been used in the development of fluorescent probes for biothiol detection in living cells. Wang et al. (2017) designed a probe utilizing these derivatives for the sensitive and selective detection of biothiols, indicating potential applications in diagnostic and analytical chemistry (Wang et al., 2017).

Antituberculosis Activity

Jeankumar et al. (2013) synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated their activity against Mycobacterium tuberculosis. One compound showed significant inhibitory activity, suggesting a potential role in developing new antituberculosis drugs (Jeankumar et al., 2013).

Antileukaemic Activity

Nikolova et al. (2004) researched the antileukaemic activity of complexes involving ethyl 2-amino-4-phenyl-5-thiazolecarboxylate. One complex displayed significant activity against various human cell lines, highlighting its potential as an antineoplastic agent (Nikolova et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKNTXACUCMRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432543
Record name ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylthiazole-5-carboxylate

CAS RN

172678-67-0
Record name ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of α-formyl-α-chloroacetate (9.34 g, 49.5 mmol, 1 eq) and thiobenzamide (6.79 g, 49.5 mmol, 1 eq) in EtOH (37.0 mL) is refluxed for 1 hr. The solution changes from an orange/brown color to a deep green. This solution is washed with water and extracted with CH2Cl2. The organic fraction is dried over Na2SO4, filtered, and the solvent removed in vacuo. The product is purified by column chromatography using a Biotage Flash 40M column (20% hexanes/EtOAc) to give ethyl 2-phenyl-thiazole-5-carboxylate as a deep orange oil (1.82 g, 15%). MS (ESI) for C12H13NO3S m/z 252.1 (M+H)+.
Name
α-formyl-α-chloroacetate
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of α-formyl-α-chloroacetate (9.34 g, 49.5 mmol, 1 eq) and thiobenzamide (6.79 g, 49.5 mmol, 1 eq) in EtOH (37.0 mL) is refluxed for 1 hour. The solution changes from an orange/brown color to a deep green. This solution is washed with water and extracted with CH2Cl2. The organic fraction is dried over Na2SO4, filtered, and the solvent removed in vacuo. The product is purified by column chromatography using a Biotage Flash 40M column (20% hexanes/EtOAc) to give the product as a deep orange oil (1.82 g, 15%). MS (ESI) for C12H13NO3S m/z 252.1 (M+H)+.
Name
α-formyl-α-chloroacetate
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Yield
15%

Synthesis routes and methods III

Procedure details

Ethyl-3-ethoxyacryalate (4.0 g, 27.7 mmol) was dissolved in dioxane-H2O (30 ml, 1:1 v/v) and cooled to −10° C. N-Bromosuccinimide (5.43 g, 30.5 mmol) was added to this solution and the reaction mixture was allowed to warm up to room temperature and further stirred for 1 h. Thiobenzamide (3.8 g, 27.7 mmol) was then added and the reaction mixture was further heated to 80° C. for 1 h. The reaction mixture was then cooled to room temperature and quenched with aqueous ammonia solution. The organic product was extracted with EtOAc and combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 5-10% EtOAc in petroleum ether) to afford ethyl 2-phenylthiazole-5-carboxylate (1.1 g, yield 17%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.43 (s, 1H), 8.01-7.98 (m, 2H), 7.48-7.48 (m, 3H), 4.44-4.37 (q, J=7.2 Hz, 2H), 1.44-1.39 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H11NO2S: 233.05. found: 234.0 (M+H)+.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fong, WK Janowski, RH Prager… - Australian journal of …, 2004 - CSIRO Publishing
… Chromatography gave only a single pure compound (44%), identified as ethyl 2-phenylthiazole-5-carboxylate 6. Brief photolysis gave 6 (23%) and a second product (20%) which could …
Number of citations: 7 www.publish.csiro.au
M Amati, S Belviso, M D'Auria, F Lelj, R Racioppi… - 2010 - Wiley Online Library
… To confirm the isomerization reaction we prepared ethyl 2-phenylthiazole 5-carboxylate (15) through a Suzuki reaction between 9 and phenylboronic acid in the presence of [Pd 2 (dba) …

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